1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of a cyclopropane ring with an amine group and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopropanamine with vinyl halides under basic conditions to introduce the ethenyl group. The trifluoroacetic acid moiety can be introduced through the reaction of the resulting compound with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Alkylated amines
Scientific Research Applications
1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine: Lacks the ethenyl and trifluoroacetic acid groups, making it less versatile in chemical reactions.
Vinylamine: Contains the ethenyl group but lacks the cyclopropane ring and trifluoroacetic acid moiety.
Trifluoroacetic acid: A simple carboxylic acid without the cyclopropane and ethenyl groups.
Uniqueness
1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoroacetic acid moiety enhances its acidity, while the cyclopropane ring provides rigidity and the ethenyl group offers additional reactivity .
Properties
IUPAC Name |
1-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5(6)3-4-5;3-2(4,5)1(6)7/h2H,1,3-4,6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGRLJERGDDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490430-25-4 |
Source
|
Record name | 1-ethenylcyclopropan-1-amine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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